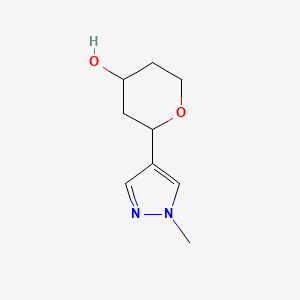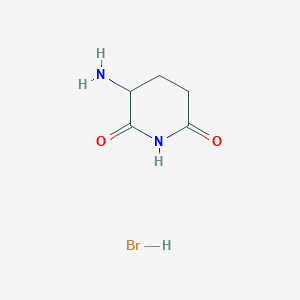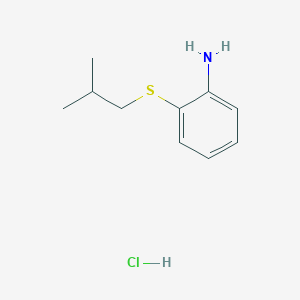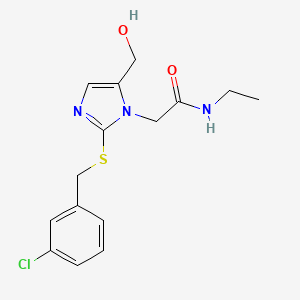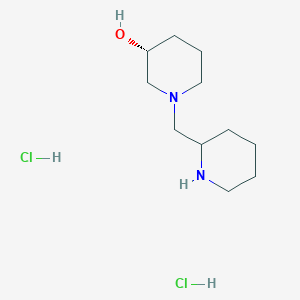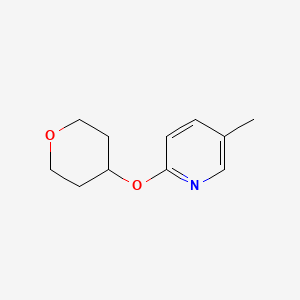
5-Cyclopropylpyridin-3-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropylpyridin-3-amine hydrochloride is a chemical compound with the CAS Number: 2445792-89-0 . It has a molecular weight of 170.64 and is typically in powder form . The IUPAC name for this compound is 5-cyclopropylpyridin-3-amine hydrochloride .
Molecular Structure Analysis
The InChI code for 5-Cyclopropylpyridin-3-amine hydrochloride is1S/C8H10N2.ClH/c9-8-3-7(4-10-5-8)6-1-2-6;/h3-6H,1-2,9H2;1H . This code provides a specific description of the molecule’s structure, including the positions of the atoms and the bonds between them. Physical And Chemical Properties Analysis
5-Cyclopropylpyridin-3-amine hydrochloride is a powder at room temperature . It has a molecular weight of 170.64 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis of Piperidine Derivatives
5-Cyclopropylpyridin-3-amine;hydrochloride: is a valuable precursor in the synthesis of piperidine derivatives, which are crucial in medicinal chemistry. Piperidine structures are found in numerous pharmaceuticals and exhibit a wide range of biological activities. The compound’s ability to undergo various chemical reactions makes it an essential building block for creating complex piperidine frameworks used in drug development .
Development of CNS Drugs
The cyclopropyl group in 5-Cyclopropylpyridin-3-amine;hydrochloride can enhance the penetration of blood-brain barrier, making it a significant compound for the development of central nervous system (CNS) drugs. Its structural features allow for the design of molecules that can interact with CNS receptors or enzymes .
Anti-Inflammatory Agents
Research has shown that compounds containing the pyridin-3-amine structure exhibit anti-inflammatory properties. As such, 5-Cyclopropylpyridin-3-amine;hydrochloride can be used to synthesize new anti-inflammatory agents, potentially leading to treatments for conditions like arthritis or asthma .
Antimicrobial Activity
The pyridine moiety is known to possess antimicrobial activity5-Cyclopropylpyridin-3-amine;hydrochloride could be utilized to create new antimicrobial agents that target resistant strains of bacteria, addressing the growing concern of antibiotic resistance .
Cancer Research
Pyridine derivatives are also being explored for their potential use in cancer therapy5-Cyclopropylpyridin-3-amine;hydrochloride may serve as a starting material for synthesizing compounds that can inhibit cancer cell growth or be used in targeted drug delivery systems .
Neurodegenerative Disease Treatment
The structural adaptability of 5-Cyclopropylpyridin-3-amine;hydrochloride allows for the creation of molecules that may have therapeutic effects on neurodegenerative diseases such as Alzheimer’s or Parkinson’s by affecting neurotransmitter systems or providing neuroprotection .
Cardiovascular Drug Development
Compounds with pyridine structures have been associated with cardiovascular benefits5-Cyclopropylpyridin-3-amine;hydrochloride could be instrumental in developing new cardiovascular drugs that manage conditions like hypertension or arrhythmias .
Metabolic Disorder Therapeutics
Lastly, the pyridin-3-amine moiety is a common feature in drugs targeting metabolic disorders5-Cyclopropylpyridin-3-amine;hydrochloride might be used to synthesize new molecules that can treat diabetes, obesity, or dyslipidemia .
Safety and Hazards
Future Directions
While specific future directions for 5-Cyclopropylpyridin-3-amine hydrochloride are not mentioned in the search results, there is a general trend in the pharmaceutical industry towards the development of novel peptides that have a quick onset, low side effects, with enhanced cognitive function . This could potentially include compounds like 5-Cyclopropylpyridin-3-amine hydrochloride.
properties
IUPAC Name |
5-cyclopropylpyridin-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.ClH/c9-8-3-7(4-10-5-8)6-1-2-6;/h3-6H,1-2,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNONAWXLZNVSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CN=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropylpyridin-3-amine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

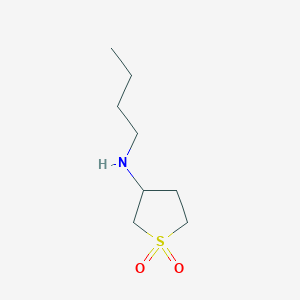
![1-(2,6-dimethylmorpholino)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2860980.png)

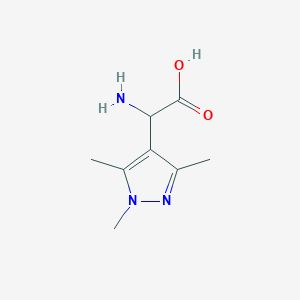
![2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid](/img/structure/B2860984.png)

